molecular formula C7H14OS B14314628 2-Ethoxy-3-(ethylsulfanyl)prop-1-ene CAS No. 114232-61-0

2-Ethoxy-3-(ethylsulfanyl)prop-1-ene

Cat. No.: B14314628
CAS No.: 114232-61-0
M. Wt: 146.25 g/mol
InChI Key: VTCOZEBARYNDFP-UHFFFAOYSA-N
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Description

2-Ethoxy-3-(ethylsulfanyl)prop-1-ene is an organic compound characterized by the presence of an ethoxy group, an ethylsulfanyl group, and a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-(ethylsulfanyl)prop-1-ene typically involves the reaction of ethyl mercaptan with an appropriate alkene precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method ensures higher yields and purity of the compound. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-(ethylsulfanyl)prop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ethylsulfanyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted alkenes.

    Substitution: Various substituted alkenes depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-3-(ethylsulfanyl)prop-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-(ethylsulfanyl)prop-1-ene involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-(methylsulfanyl)prop-1-ene
  • 2-Ethoxy-3-(methylsulfanyl)prop-1-ene
  • 2-Ethoxy-3-(propylsulfanyl)prop-1-ene

Uniqueness

2-Ethoxy-3-(ethylsulfanyl)prop-1-ene is unique due to the presence of both an ethoxy group and an ethylsulfanyl group, which confer distinct chemical properties and reactivity

Properties

CAS No.

114232-61-0

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2-ethoxy-3-ethylsulfanylprop-1-ene

InChI

InChI=1S/C7H14OS/c1-4-8-7(3)6-9-5-2/h3-6H2,1-2H3

InChI Key

VTCOZEBARYNDFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)CSCC

Origin of Product

United States

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